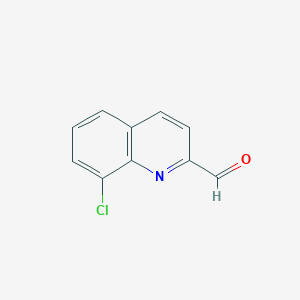

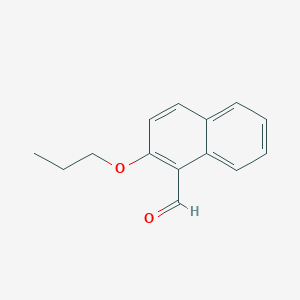

2-Propoxy-1-naphthaldehyde

Overview

Description

2-Propoxy-1-naphthaldehyde, also known as 2-propyl-1-naphthaldehyde, is a synthetic organic compound derived from the naphthalene family. It is an important intermediate in the synthesis of pharmaceuticals, fragrances, and other related compounds. It is also used in the manufacture of dyes, pigments, and other industrial chemicals. This versatile compound has numerous applications in the scientific and industrial fields.

Scientific Research Applications

Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde derivatives have been widely used in the synthesis of various fluorescent chemosensors. These chemosensors are designed to detect a range of cations and anions, including Al3+, Zn2+, Fe3+, Hg2+, Cu2+, Na+, K+, Fe2+, Mg2+, Pb2+, Cr3+, and others, as well as toxic species like N2H4 and H2S, and reactive substrates like OCl (Das & Goswami, 2017).

Optical Storage Devices : The photorearrangement of 1-nitro-2-naphthaldehyde, a closely related compound, has been studied for its application in two-photon three-dimensional optical storage devices (Dvornikov et al., 1998).

Spectrofluorimetric Analysis : 2-Hydroxy-1-naphthaldehyde thiosemicarbazon (HNT) has been synthesized and used as a substrate for horseradish peroxidase in the spectrofluorimetric determination of hydrogen peroxide and -O-O-H in polyethylene glycols (Tang & Wang, 2003).

Metal Ion Recognition : Derivatives of 2-hydroxy-1-naphthaldehyde have been employed as fluorescent chemosensors for the recognition of metal ions like aluminum, which is a significant environmental and biological concern (David, Prabakaran, & Nandhakumar, 2021).

Development of New Sensors and Biochemical Probes : Research on the excited-state intramolecular proton transfer in solvated derivatives of 2-hydroxy-1-naphthaldehyde carbohydrazone has provided insights into the development of new sensors and biochemical probes (Huang et al., 2022).

Antimicrobial Applications : Compounds derived from 2-hydroxy-1-naphthaldehyde have been synthesized and evaluated for their antimicrobial activity. Some of these compounds showed significant activities against various bacterial strains (Yadav et al., 2017).

Environmental Analysis : 2-Hydroxy-1-naphthaldehyde has been used as a derivatizing agent for the fluorescence detection of amino acids, demonstrating its utility in environmental analysis (El-Brashy & Al-Ghannam, 1997).

Catalytic Systems and Polymerization : Tetradentate bis(2-hydroxy-1-naphthaldimine) ligands derived from 2-hydroxy-1-naphthaldehyde have been synthesized for their use in olefins polymerization catalytic systems (Oleinik et al., 2010).

Mechanism of Action

Target of Action

It is known that similar compounds, such as copper (ii) 2-hydroxy-1-naphthaldehyde complexes, have shown multi-targeted anticancer activities . These complexes have been found to generate reactive oxygen species (ROS) and regulate cyclin and cyclin-dependent kinases .

Mode of Action

Related compounds have been found to exhibit chemotherapeutic effects by generating ros and arresting the cell cycle in the g0/g1 phase . They also activate apoptotic and autophagic pathways in cells .

Biochemical Pathways

Related compounds have been found to induce endoplasmic reticulum stress-mediated apoptosis, inhibit topoisomerase-1, and damage cancer dna through a ros-mediated mechanism .

Result of Action

Related compounds have been found to exhibit chemotherapeutic effects by generating ros, arresting the cell cycle, activating apoptotic and autophagic pathways, inducing endoplasmic reticulum stress-mediated apoptosis, inhibiting topoisomerase-1, and damaging cancer dna .

properties

IUPAC Name |

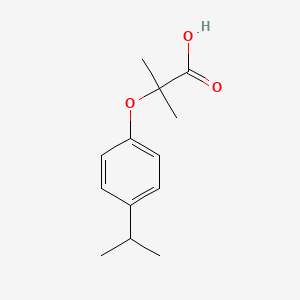

2-propoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEKSPXFVANRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

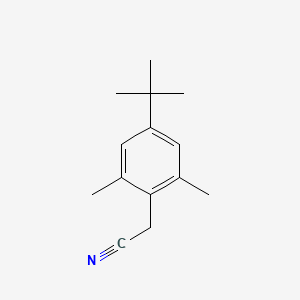

CCCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366174 | |

| Record name | 2-propoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885-26-7 | |

| Record name | 2-propoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)

![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)